

# spectrophotometric determination of noscapine in pharmaceutical formulations

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## Compound of Interest

Compound Name: Noscapine

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An Overview of Spectrophotometric Methods for the Determination of **Noscapine** in Pharmaceutical Formulations

**Noscapine** is a benzyloisoquinoline alkaloid derived from the opium poppy *Papaver somniferum* and is primarily used as an antitussive agent in various pharmaceutical formulations.<sup>[1][2]</sup> Accurate and reliable analytical methods are crucial for the quality control of **noscapine** in bulk drug and dosage forms to ensure its safety and efficacy. Spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex techniques like HPLC for the quantitative analysis of **noscapine**.<sup>[3][4]</sup>

This application note details two common spectrophotometric methods for the determination of **noscapine**: a direct UV spectrophotometric method and a visible spectrophotometric method based on ion-pair complex formation with Bromocresol Green (BCG).

## Method 1: Direct UV Spectrophotometry

This method involves the direct measurement of the ultraviolet absorbance of **noscapine** in a suitable solvent. It is a straightforward and rapid technique suitable for routine quality control.

## Experimental Protocol

### 1. Instrumentation:

- UV-Visible Spectrophotometer (Shimadzu, UV-1800 or equivalent)

- 1 cm quartz cuvettes
- Analytical balance
- Volumetric flasks
- Pipettes

## 2. Reagents and Solutions:

- **Noscapine** reference standard
- Methanol (AR grade)
- 0.1 N Hydrochloric acid (HCl)

## 3. Preparation of Standard Stock Solution:

- Accurately weigh 10 mg of **noscapine** reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve the standard in a small amount of 0.1 N HCl and make up the volume to 100 mL with the same solvent to obtain a stock solution of 100 µg/mL.

## 4. Preparation of Working Standard Solutions and Calibration Curve:

- From the stock solution, prepare a series of dilutions in 0.1 N HCl to obtain concentrations in the range of 1–9 µg/mL.<sup>[5]</sup>
- Measure the absorbance of each working standard solution at 213 nm against 0.1 N HCl as a blank.<sup>[5]</sup>
- Plot a calibration curve of absorbance versus concentration.

## 5. Sample Preparation (from Tablets):

- Weigh and finely powder 20 tablets to determine the average weight.

- Transfer a quantity of the powder equivalent to 15 mg of **noscapine** into a 100 mL volumetric flask.
- Add about 70 mL of 0.1 N HCl and sonicate for 15 minutes to ensure complete dissolution of **noscapine**.
- Make up the volume to 100 mL with 0.1 N HCl and mix well.
- Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.
- Dilute a suitable aliquot of the filtrate with 0.1 N HCl to obtain a final concentration within the calibration range.

#### 6. Measurement and Calculation:

- Measure the absorbance of the final sample solution at 213 nm against the blank.[\[5\]](#)
- Determine the concentration of **noscapine** in the sample solution from the calibration curve.
- Calculate the amount of **noscapine** in the pharmaceutical formulation.

### Method Validation Data

Parameter	Result
Linearity Range	1–9 µg/mL <a href="#">[5]</a>
Regression Equation	Not specified
Correlation Coefficient ( $r^2$ )	0.999 <a href="#">[5]</a>
Accuracy (% Recovery)	97.18% to 101.45% <a href="#">[5]</a>
Precision (% RSD)	Intraday: 0.54%, Interday: 0.78% <a href="#">[5]</a>

## Method 2: Ion-Pair Complex Formation with Bromocresol Green (BCG)

This colorimetric method is based on the formation of a stable, yellow-colored ion-pair complex between the **noscapine** monocation and the anionic dye, Bromocresol Green (BCG), in an

acidic medium.[6][7] The complex is then extracted into an organic solvent, and its absorbance is measured in the visible region. This method is highly sensitive and specific.[6][8]

## Experimental Protocol

### 1. Instrumentation:

- UV-Visible Spectrophotometer
- 1 cm glass cuvettes
- pH meter
- Separatory funnels (125 mL)
- Analytical balance
- Volumetric flasks
- Pipettes

### 2. Reagents and Solutions:

- **Noscapine** reference standard
- Bromocresol Green (BCG) solution ( $1 \times 10^{-4}$  M): Prepared by dissolving the required amount of BCG in a small volume of 2N NaOH and diluting with distilled water.[9]
- Phosphate buffer solution (pH 3.0).[6]
- Chloroform (AR grade).[6][7]

### 3. Preparation of Standard Stock Solution:

- Prepare a standard stock solution of **noscapine** (100 µg/mL) as described in Method 1, using distilled water as the solvent.

### 4. Preparation of Working Standard Solutions and Calibration Curve:

- Transfer aliquots of the standard **noscapine** solution into a series of separatory funnels.
- Add 5 mL of phosphate buffer (pH 3.0) and 5 mL of BCG solution to each funnel.[6]
- Shake the mixture well.
- Add 10 mL of chloroform to each funnel and shake for 2 minutes to extract the yellow ion-pair complex.[6][7][8]
- Allow the layers to separate and collect the organic (chloroform) layer, passing it through anhydrous sodium sulfate to remove any residual water.
- Measure the absorbance of the chloroform layer at the wavelength of maximum absorbance (around 415 nm) against a reagent blank prepared in the same manner without **noscapine**. [7]
- Plot a calibration curve of absorbance versus the final concentration of **noscapine**.

#### 5. Sample Preparation (from Formulations):

- Prepare the initial sample solution as described in Method 1, using distilled water as the solvent.
- Take a suitable aliquot of the clear filtrate and proceed with the ion-pair complex formation and extraction as described for the working standard solutions.

#### 6. Measurement and Calculation:

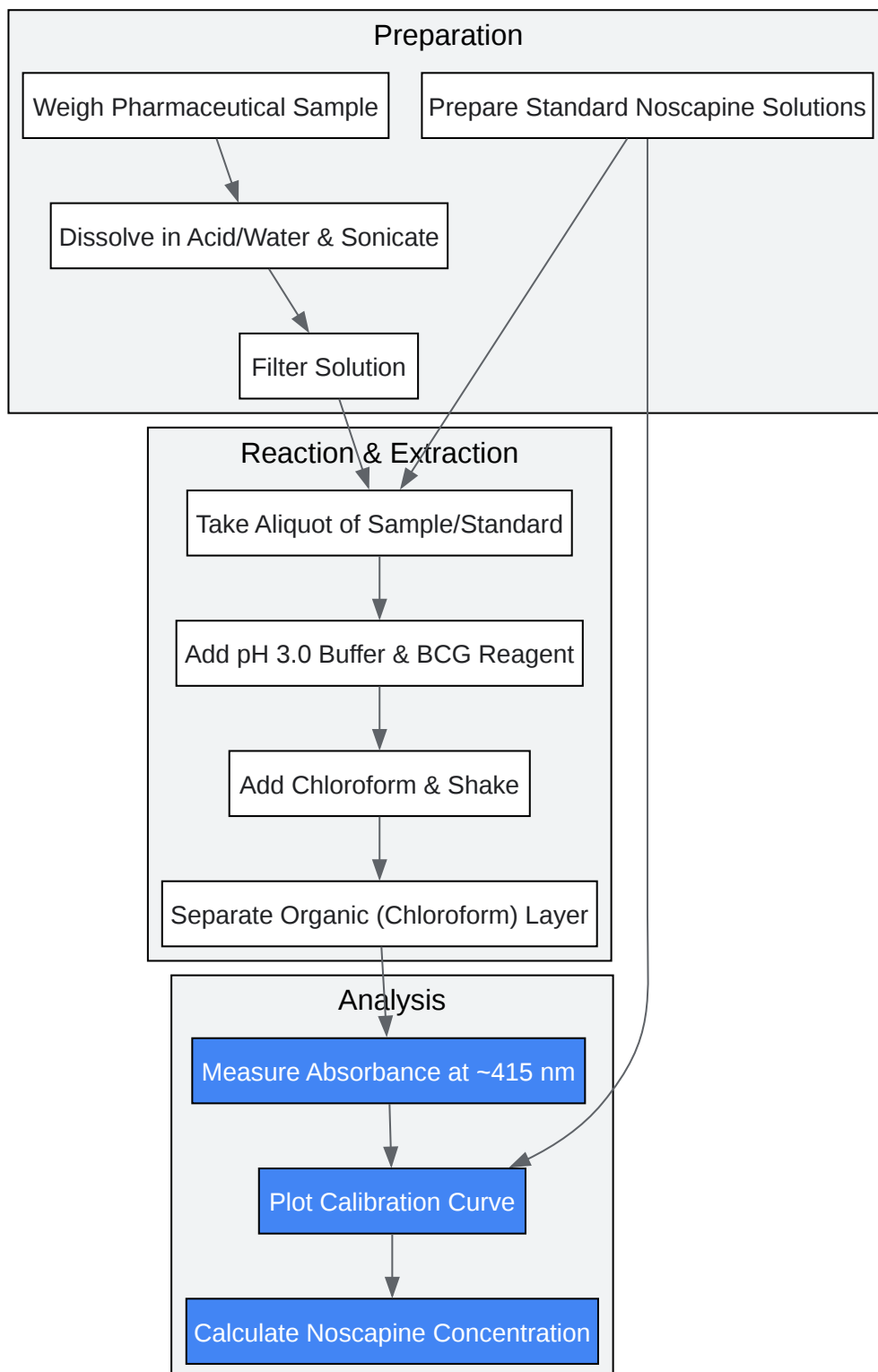
- Measure the absorbance of the sample extract at the  $\lambda_{\text{max}}$ .
- Determine the concentration of **noscapine** from the calibration curve.
- Calculate the amount of **noscapine** in the formulation.

## Method Validation Data

Parameter	Result
pH for Extraction	3.0[6]
Extraction Solvent	Chloroform[6][7]
$\lambda_{\text{max}}$	~415 nm[7]
Linearity Range	4.0 - 14.0 $\mu\text{g/mL}$ (for a similar alkaloid, thebaine) [7]
Molar Absorptivity ( $\epsilon$ )	$1.9460 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$ (for thebaine complex)[7]
Stoichiometry (Noscapine:BCG)	1:1[7]

## Workflow and Reaction Diagrams

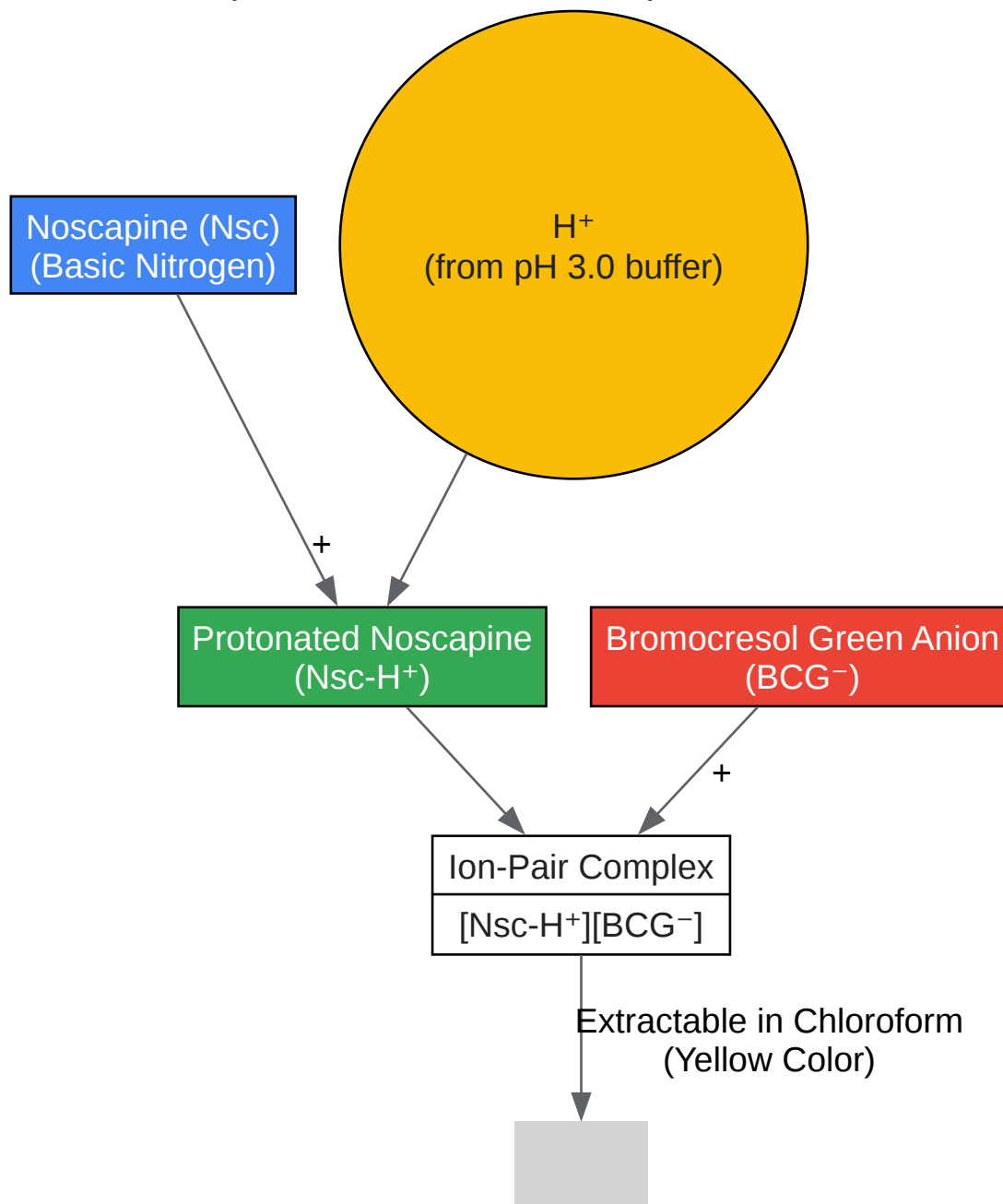
## Experimental Workflow for Ion-Pair Spectrophotometry



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Caption: Workflow for **Noscapine** analysis using the BCG method.

## Noscapine-BCG Ion-Pair Complex Formation



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Caption: Chemical basis of the ion-pair formation reaction.

## Conclusion

Both direct UV and visible ion-pair spectrophotometric methods are suitable for the determination of **noscapine** in pharmaceutical formulations. The direct UV method is simpler



and faster, making it ideal for rapid screening.[5] The ion-pair formation method with BCG offers higher sensitivity and specificity, as the measurement is performed in the visible region, minimizing interference from UV-absorbing excipients that may be present in the formulation.[6] The choice of method depends on the specific requirements of the analysis, including the nature of the sample matrix, required sensitivity, and available instrumentation.

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